molecular formula C₁₃H₄D₂₀O₃S B1162769 11-(Acetylthio)undecanoic Acid-d20

11-(Acetylthio)undecanoic Acid-d20

Cat. No.: B1162769
M. Wt: 280.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Deuterated Fatty Acid Derivatives in Biochemical Research

Deuterated fatty acid derivatives are powerful tools in biochemical research, offering a non-invasive way to trace the metabolic fate of lipids and to study the structure and dynamics of lipid assemblies. nih.gov The replacement of hydrogen with deuterium (B1214612), a stable (non-radioactive) isotope, creates a molecule that is chemically similar to its non-deuterated counterpart but has a greater mass. nih.gov This mass difference, and the distinct vibrational frequency of the carbon-deuterium (C-D) bond, allows these labeled molecules to be distinguished from their natural-abundance equivalents using techniques such as mass spectrometry and vibrational spectroscopy. nih.gov

In the context of biochemical research, deuterated fatty acids are employed to investigate lipid metabolism, membrane structure and function, and lipid-protein interactions. nih.govnih.gov For instance, they can be incorporated into cell membranes, and their distribution and dynamics can be monitored to understand membrane fluidity and organization. nih.gov The use of deuterated lipids also aids in studies of lipid peroxidation, a process implicated in various diseases, by providing a means to track the oxidative modification of fatty acids. nih.govnih.gov

Evolution of Research Applications for Isotope-Labeled Compounds

The application of isotope-labeled compounds in scientific research has evolved significantly over the past few decades. nih.govuh.edu Initially, radioactive isotopes were predominantly used for tracing biological processes. uh.edu However, the development of more sensitive analytical instrumentation has led to the widespread adoption of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.govuni-tuebingen.de These non-radioactive labels offer advantages in terms of safety and the ability to be used in a wider range of experimental settings, including in human studies. uh.edudtic.mil

The evolution of mass spectrometry, particularly techniques like Secondary Ion Mass Spectrometry (SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI), has been a major driver in the expanded use of stable isotope labeling. nih.gov These methods can readily distinguish between labeled and unlabeled molecules, enabling quantitative analysis of metabolic fluxes and reaction kinetics. nih.govuni-tuebingen.de Similarly, advancements in vibrational spectroscopy, such as Sum Frequency Generation (SFG) and Infrared Reflection-Absorption Spectroscopy (IRRAS), have allowed for the detailed characterization of molecular orientation and conformation at surfaces and interfaces, where deuterium labeling is particularly useful for simplifying complex spectra. nih.govnih.gov

Significance of 11-(Acetylthio)undecanoic Acid-d20 in Advanced Research Paradigms

The significance of this compound lies in its specific application in surface science and nanotechnology, particularly in the formation of well-defined, deuterated self-assembled monolayers (SAMs) on gold surfaces. nih.govnasa.gov The acetylthio group serves as a protected thiol, which, upon deprotection, forms a strong, covalent bond with the gold substrate. nih.gov The fully deuterated undecanoic acid chain then forms a densely packed, ordered monolayer.

These deuterated SAMs are instrumental in a variety of advanced research areas:

Probing Molecular Structure at Interfaces: In techniques like SFG spectroscopy and neutron reflectometry, the deuterium labeling of the alkanethiol chain allows researchers to selectively probe the structure and orientation of the monolayer without interference from other hydrogen-containing molecules in the system. nih.govuni-tuebingen.de For example, a study on hybrid bilayer membranes used a monolayer of deuterated mercaptoundecanoic acid (d-MUA), derived from a precursor like this compound, to precisely determine the orientation of cholesterol molecules in the adjacent layer. nih.gov

Investigating Interfacial Water: The structure of water at interfaces is crucial for many biological and chemical processes. By using a deuterated SAM, researchers can use techniques like neutron reflectometry to study the density profile of water at the monolayer surface, providing insights into hydrophobic and hydrophilic interactions. uni-tuebingen.de

Enhancing Analytical Sensitivity: In SIMS, the use of isotopically labeled molecules like this compound helps in the unambiguous identification of molecular fragments originating from the SAM, allowing for precise surface characterization and the study of surface reactions. dtic.mil

The ability to create these well-defined, isotopically labeled surfaces is critical for the development of biosensors, biocompatible materials, and molecular electronics, where a precise understanding and control of surface properties are paramount.

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compoundC₁₃H₄D₂₀O₃S280.52Fully deuterated alkyl chain
11-Mercaptoundecanoic AcidC₁₁H₂₂O₂S218.36Thiol-terminated fatty acid
Undecanoic AcidC₁₁H₂₂O₂186.29Saturated fatty acid

Applications of Deuterated Fatty Acid Derivatives in Research

Research AreaTechnique(s)Role of DeuterationExample Application
Surface ScienceSFG Spectroscopy, Neutron Reflectivity, SIMSIsotopic labeling for selective analysisStudying the orientation of molecules in self-assembled monolayers
LipidomicsMass SpectrometryInternal standard for quantificationQuantifying fatty acids in biological samples
Membrane BiophysicsNMR Spectroscopy, Neutron ScatteringProbing membrane structure and dynamicsDetermining the location and orientation of lipids in a bilayer
Metabolic StudiesMass SpectrometryTracing metabolic pathwaysFollowing the conversion of fatty acids in cellular metabolism

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not prevalent, its utility is demonstrated through studies utilizing its deprotected and self-assembled form, deuterated 11-mercaptoundecanoic acid (d-MUA).

A notable study employed SFG and IRRAS to investigate the structure of cholesterol in hybrid bilayer membranes. nih.gov In this work, a SAM of d-MUA was formed on a gold substrate. The use of the deuterated monolayer was crucial for the unambiguous assignment of vibrational bands in the C-H stretching region to the cholesterol molecules in the upper leaflet of the bilayer. The C-D stretching modes of the d-MUA SAM are well-separated from the C-H stretching modes of cholesterol, effectively rendering the underlying monolayer "invisible" in the spectral region of interest. This allowed the researchers to determine the orientation of the cholesterol molecules with high precision, showing that the alkyl chains of cholesterol were oriented away from the d-MUA surface. nih.gov

In another area, the principles of using isotopically labeled alkanethiols to verify surface composition have been demonstrated with SIMS. dtic.mil Studies have shown that by comparing the mass spectra of SAMs formed from normal and deuterated thiols, it is possible to confirm the presence of intact molecules on the surface and to identify their fragmentation patterns. dtic.mil This is critical for ensuring the quality and integrity of the SAMs used in various applications.

Furthermore, neutron reflectivity studies have leveraged deuterated SAMs to probe the structure of water at interfaces. uni-tuebingen.de The significant difference in the neutron scattering length density between hydrogen and deuterium allows for contrast variation experiments. By using a deuterated SAM and varying the D₂O/H₂O ratio of the aqueous phase, the density profile of water near the SAM surface can be determined with high resolution. Such studies have provided fundamental insights into the nature of hydration layers at hydrophobic and hydrophilic surfaces. uni-tuebingen.de

Properties

Molecular Formula

C₁₃H₄D₂₀O₃S

Molecular Weight

280.52

Synonyms

11-Mercaptoundecanoic Acid-d20 Acetate;  10-Carboxydecyl Thioacetate-d20;  NSC 23340-d20

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 11 Acetylthio Undecanoic Acid D20

Advanced Synthetic Routes to 11-(Acetylthio)undecanoic Acid-d20

The synthesis of this compound involves a multi-step process that begins with a deuterated precursor. A common starting material is a fully deuterated long-chain haloalkane. The synthesis proceeds through the formation of a Grignard reagent, followed by carboxylation and subsequent conversion to the final thioester.

A general synthetic approach can be outlined as follows:

Preparation of the Deuterated Grignard Reagent: A deuterated undecyl halide (e.g., 1-bromoundecane-d23) is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent (undecyl-d23-magnesium bromide).

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (often in the form of dry ice) to introduce the carboxylic acid functionality. This step yields undecanoic acid-d22.

Halogenation: The deuterated undecanoic acid is then halogenated at the 11-position, typically using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions, to produce 11-bromoundecanoic acid-d21.

Thioacetylation: Finally, the 11-bromo-undecanoic acid-d21 is reacted with a thioacetate (B1230152) salt, such as potassium thioacetate, to displace the bromide and form the desired product, this compound.

It is important to note that the specific reagents and reaction conditions can be optimized to maximize yield and purity.

Deuterium (B1214612) Incorporation Techniques and Positional Specificity in Undecanoic Acid Derivatives

The incorporation of deuterium into undecanoic acid derivatives with high positional specificity is crucial for its use as an internal standard or tracer. For this compound, the deuterium atoms are located on the undecanoic acid backbone.

Several methods can be employed for deuterium incorporation into fatty acids:

Catalytic Deuteration: Unsaturated fatty acid precursors can be subjected to catalytic deuteration using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon). This method, however, can sometimes lead to incomplete deuteration and scrambling of the deuterium atoms.

Use of Deuterated Precursors: A more controlled approach involves starting with a fully deuterated precursor, as described in the synthetic route above. This ensures that all possible non-exchangeable hydrogen positions on the carbon skeleton are replaced with deuterium.

H-D Exchange Reactions: Under certain conditions, such as in the presence of a suitable catalyst and a deuterium source like D2O, hydrogen atoms on a molecule can be exchanged for deuterium. nih.gov For fatty acids, this is often performed on the activated alpha-carbon positions. youtube.com However, for full deuteration of the alkyl chain, starting with deuterated building blocks is more efficient.

In the context of fatty acid synthesis, deuterium from deuterated water (D2O) can be incorporated into growing fatty acid chains. nih.govnih.gov This occurs through metabolic pathways where substrates like NADPH become deuterium-enriched. nih.govresearchgate.netresearchgate.net

Research on Precursor Derivatization and Yield Optimization for Deuterated Thioesters

Optimizing the yield of deuterated thioesters like this compound involves careful consideration of the derivatization of precursor molecules and reaction conditions. The conversion of the terminal carboxyl group to a thioester is a key step.

Research in this area focuses on:

Activation of the Carboxylic Acid: To facilitate the reaction with the thioacetate nucleophile, the carboxylic acid group of the deuterated undecanoic acid is often activated. This can be achieved by converting it into a more reactive derivative, such as an acid chloride or an activated ester.

Choice of Thiolating Agent: While potassium thioacetate is commonly used, other thioacetate sources or different thiolating agents can be investigated to improve reaction efficiency and minimize side products.

Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical for maximizing the yield and purity of the final product. Anhydrous conditions are typically necessary to prevent hydrolysis of the thioester.

Analytical Research for Synthetic Purity and Isotopic Enrichment Assessment

Ensuring the chemical purity and isotopic enrichment of this compound is paramount for its intended applications. A combination of analytical techniques is employed for this purpose. rsc.orgresearchgate.net

Key Analytical Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the molecular weight of the compound and confirming the incorporation of deuterium. rsc.orgresearchgate.net By analyzing the isotopic distribution of the molecular ion peak, the level of isotopic enrichment can be calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for confirming the structure of the molecule and the position of the deuterium labels. nih.govrsc.orgresearchgate.netnih.gov The absence of signals in the ¹H NMR spectrum at positions expected to be deuterated, coupled with the presence of corresponding signals in the ²H NMR spectrum, provides direct evidence of successful labeling. nih.gov Quantitative NMR (qNMR) methods can also be used to determine isotopic abundance with high accuracy. nih.gov

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the synthesized compound. These methods separate the desired product from any starting materials, by-products, or other impurities.

Isotopic Enrichment vs. Species Abundance:

It is important to distinguish between isotopic enrichment and species abundance. isotope.com Isotopic enrichment refers to the percentage of a specific isotope at a particular site in the molecule. isotope.com Species abundance, on the other hand, is the percentage of molecules that have a specific isotopic composition. isotope.com For a highly deuterated compound like this compound, even with high isotopic enrichment at each position, there will be a statistical distribution of isotopologues with slightly different numbers of deuterium atoms. isotope.com

The following table summarizes the key analytical techniques and their roles in the quality assessment of this compound.

Analytical TechniquePurposeKey Information Provided
High-Resolution Mass Spectrometry (HR-MS) Isotopic Enrichment and Molecular Weight ConfirmationAccurate mass measurement, Isotopic distribution pattern. rsc.orgresearchgate.net
¹H Nuclear Magnetic Resonance (¹H NMR) Structural Confirmation and PurityAbsence of proton signals at deuterated positions. rsc.orgresearchgate.netnih.gov
²H Nuclear Magnetic Resonance (²H NMR) Positional Specificity of DeuteriumPresence of deuterium signals at specific locations. nih.govnih.gov
Gas Chromatography (GC) Chemical Purity AssessmentSeparation of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Chemical Purity AssessmentSeparation of non-volatile impurities.

Advanced Analytical Applications of 11 Acetylthio Undecanoic Acid D20 As a Stable Isotope Internal Standard

Quantitative Mass Spectrometry Method Development (e.g., GC-MS, LC-MS/MS)

The development of robust quantitative methods using mass spectrometry is essential for accurately measuring the concentration of specific molecules in a sample. nih.gov 11-(Acetylthio)undecanoic Acid-d20 is an ideal internal standard for these methods due to its chemical similarity to the target analyte and its distinct mass, which allows for its separate detection by the mass spectrometer. This enables researchers to perform isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. lipidmaps.org

Stable isotope dilution methods, utilizing deuterated analogues like this compound, are fundamental for reliable quantification of fatty acids via GC/MS. This technique enhances precision and accuracy by compensating for analyte loss during sample preparation and analysis. lipidmaps.orgnih.gov

Optimization of Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate quantification of fatty acids in complex biological matrices such as plasma, serum, and tissues presents significant challenges due to the presence of interfering substances. nih.gov Therefore, meticulous sample preparation is a critical first step. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate the analytes of interest from the bulk of the sample matrix. nih.govresearchgate.net

For the analysis of free fatty acids, a rapid protocol involving a bi-phasic solution of acidified methanol (B129727) and isooctane (B107328) has been developed for high-throughput extraction from various biological samples. lipidmaps.org In this procedure, a known amount of the deuterated internal standard, such as this compound, is added to the sample at the beginning of the extraction process. lipidmaps.orgnih.gov This ensures that any loss of the analyte during subsequent steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. lipidmaps.org The extraction process for cultured cells, for instance, may involve suspending cells in a buffer, adding the internal standard solution, and then initiating a bi-phasic extraction with methanol, HCl, and isooctane. nih.gov

Derivatization is another key aspect of sample preparation, especially for GC-MS analysis. Fatty acids are often converted to more volatile and thermally stable esters, such as methyl or pentafluorobenzyl esters, to improve their chromatographic behavior and detection sensitivity. nih.gov

Table 1: Comparison of Extraction Techniques for Fatty Acid Analysis

Extraction TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Inexpensive, fast, and efficient for fluids with low protein content. tiaft.orgCan be time-consuming, potential for incomplete recovery. lipidmaps.org
Solid-Phase Extraction (SPE) Separation based on analyte affinity for a solid sorbent.Can isolate specific fractions, high recoveries are possible. lipidmaps.orgRecoveries may vary between tissue types and require empirical determination. lipidmaps.org
Bi-phasic Solvent Extraction Use of an acidified organic solvent system to isolate free fatty acids.Rapid, suitable for high-throughput screening of various sample types. lipidmaps.org---

Development of Highly Sensitive and Selective Detection Methods

Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled sensitivity and selectivity for the detection of fatty acids. For GC-MS analysis, negative chemical ionization (NCI) is often employed after derivatization with an electron-capturing group like pentafluorobenzyl bromide. This ionization technique provides high sensitivity for detecting trace amounts of fatty acids. nih.gov

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), electrospray ionization (ESI) is commonly used, often in negative ion mode, to generate ions of the fatty acids. nih.gov The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer further enhances selectivity and sensitivity. In an MRM experiment, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process minimizes chemical noise and allows for the detection of analytes at very low concentrations. ecu.edu.au

The choice of precursor and product ions is critical for method development. For 11-(acetylthio)undecanoic acid and its d20-labeled internal standard, these would be determined empirically during method optimization to achieve the best signal-to-noise ratio.

Calibration Strategies and Reproducibility Studies in Quantitative Analysis

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in an unknown sample is then determined by measuring its peak area ratio to the internal standard and interpolating from the calibration curve.

The use of a stable isotope-labeled internal standard like this compound is crucial for achieving good reproducibility. It is imperative that the internal standards are added in precisely the same amount to all samples and calibration standards. lipidmaps.org Reproducibility is typically assessed by repeatedly analyzing the same sample and is expressed as the coefficient of variation (%CV), which should ideally be below 15%. For example, a rapid HPLC-MS method for deuterium-labeled fatty acids reported precision greater than 88%. nih.gov Linearity of the calibration curve, with a correlation coefficient (r²) greater than 0.99, is also a key indicator of a reliable quantitative method. researchgate.netnih.gov

Isotope Dilution Mass Spectrometry (IDMS) Applications in Quantitative Metabolomics

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis in metabolomics. lipidmaps.org This approach is vital for studying the subtle changes in metabolite concentrations that are associated with various physiological and pathological states. nih.govresearchgate.net By introducing a known amount of a stable isotope-labeled compound, such as this compound, into a biological sample, the endogenous concentration of the corresponding unlabeled analyte can be determined with high precision and accuracy. lipidmaps.orgnih.gov

The principle of IDMS relies on the assumption that the labeled internal standard behaves identically to the endogenous analyte during extraction, derivatization, and ionization. lipidmaps.orgnih.gov Therefore, any variations or losses during the analytical workflow affect both the analyte and the internal standard equally, leading to a consistent and accurate ratio measurement by the mass spectrometer. This technique is particularly powerful in metabolomics, where complex sample matrices can cause significant ion suppression or enhancement effects. nih.gov The use of a deuterated standard helps to correct for these matrix effects, leading to more reliable biological insights.

Methodological Considerations for Trace Analysis in Environmental and Biological Samples

The analysis of trace levels of compounds in environmental and biological samples is inherently challenging due to the low concentrations of the analytes and the high complexity of the sample matrices. nih.govnih.gov When using this compound as an internal standard for such analyses, several methodological factors must be carefully considered to ensure accurate and reliable results.

A critical consideration is the potential for chromatographic co-elution of the deuterated standard with the unlabeled analyte. While deuterium (B1214612) labeling generally has a minimal effect on retention time, significant separation can sometimes occur, especially in high-resolution chromatography. nih.gov This can be problematic if the two compounds experience different levels of ion suppression from the co-eluting matrix components. nih.gov Therefore, chromatographic conditions must be optimized to ensure that the analyte and internal standard elute as closely as possible.

Another important factor is the potential for isotopic contribution from the unlabeled analyte to the signal of the labeled internal standard, and vice versa. This is particularly relevant when there is a large difference in concentration between the analyte and the standard. The natural abundance of heavy isotopes in the unlabeled analyte can contribute to the mass channel of the internal standard, and impurities in the labeled standard can contribute to the analyte's signal. These contributions must be assessed and corrected for to ensure accurate quantification.

Finally, the choice of derivatization reagent, if used, can significantly impact the sensitivity and selectivity of the analysis. The derivatization reaction should be efficient, reproducible, and produce a stable derivative with good ionization efficiency. For trace analysis, it is crucial to select a derivatization strategy that maximizes the signal of the analyte while minimizing background noise. nih.gov

Investigating Biological and Biochemical Pathways Utilizing 11 Acetylthio Undecanoic Acid D20

Elucidation of Lipid Metabolism and Fatty Acid Fluxes in Model Systems

Isotopically labeled fatty acids are invaluable tools for metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a cell. nih.gov By introducing a labeled substrate like 11-(Acetylthio)undecanoic Acid-d20, researchers can track the movement of the deuterium-labeled acyl chain through various metabolic fates, providing a dynamic view of lipid processing.

The journey of a fatty acid begins with its uptake into the cell, a process mediated by both passive diffusion and protein transporters. nih.govresearchgate.net Once inside, fatty acids are chaperoned by fatty acid-binding proteins to prevent toxicity and direct them toward specific organelles and metabolic pathways. nih.gov

Utilizing this compound allows for precise tracking of these initial steps. After administration to a model system (e.g., cell culture), cells can be harvested at various time points. By isolating different cellular compartments (plasma membrane, cytosol, mitochondria, endoplasmic reticulum) and analyzing them via mass spectrometry, the location and concentration of the d20-labeled acyl chain can be determined. This provides direct evidence for the rate of uptake and the subsequent intracellular distribution, revealing the kinetics of trafficking between different organelles.

Upon entering a cell, free fatty acids are "activated" by being esterified to coenzyme A (CoA), forming fatty acyl-CoAs. nih.govnih.gov This reaction is catalyzed by a family of enzymes called acyl-CoA synthetases (ACS). plos.org The resulting acyl-CoAs are metabolically active and can enter various pathways. Conversely, the thioester bond can be broken by acyl-CoA thioesterases (ACOTs), which hydrolyze acyl-CoAs back to free fatty acids and CoA. nih.govebi.ac.uk This dynamic balance between synthesis and hydrolysis regulates the intracellular pools of free fatty acids and acyl-CoAs, thereby controlling their metabolic channeling. plos.orgresearchgate.net

This compound is an ideal probe for studying these dynamics. After cellular uptake and de-acetylation to reveal the free thiol, the resulting 11-mercaptoundecanoic acid-d20 is a substrate for ACS enzymes. The rate of formation of its d20-labeled CoA ester can be quantified, providing a measure of ACS activity. Similarly, the rate of hydrolysis of this thioester back to the free fatty acid by ACOT enzymes can be tracked. This allows researchers to study how the balance of these opposing activities shifts in response to different metabolic conditions.

Enzyme FamilyFunctionRole in Fatty Acid Flux
Acyl-CoA Synthetases (ACS) Catalyze the formation of a thioester bond between a fatty acid and Coenzyme A. plos.org"Activates" fatty acids, trapping them inside the cell and committing them to metabolic pathways. plos.org
Acyl-CoA Thioesterases (ACOT) Catalyze the hydrolysis of acyl-CoAs into a free fatty acid and Coenzyme A. nih.govebi.ac.uk"Deactivates" fatty acids, potentially allowing for their efflux or redirecting them between cellular compartments. nih.govplos.org

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down into acetyl-CoA units to generate energy. nih.gov The process involves a series of enzymatic steps that sequentially shorten the acyl chain. Long-chain fatty acids require a specific carnitine shuttle system to enter the mitochondrial matrix, where beta-oxidation occurs. researchgate.net

By tracing the d20 label from this compound, researchers can follow its entry into mitochondria and subsequent breakdown. The appearance of d20-labeled acetyl-CoA and shorter-chain acyl-CoAs provides a direct measure of the rate of beta-oxidation. researchgate.net Furthermore, some sulfur-containing fatty acid analogs are known to be non-beta-oxidizable. nih.gov If this compound or its de-acetylated form resists breakdown, it can be used to study the transport steps into the mitochondria independent of their subsequent metabolism, helping to dissect the regulation of fatty acid import.

When energy is abundant, fatty acids are not oxidized but are instead used for the synthesis of complex lipids, such as triglycerides, which are stored in lipid droplets. This process of lipogenesis primarily occurs in the endoplasmic reticulum. Fatty acyl-CoAs are esterified to a glycerol (B35011) backbone to form these neutral lipids.

The d20-labeled acyl chain from this compound can be traced as it is incorporated into triglycerides and other complex lipids. By isolating lipid droplets and analyzing their composition, the rate at which the labeled fatty acid is directed towards storage can be quantified. This provides critical insights into the regulation of the switch between fatty acid oxidation and storage under different physiological conditions.

Research on Protein Acylation and Post-Translational Modifications Involving Thioesters

Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein, influencing its structure, function, and subcellular localization. nih.gov A common form is S-palmitoylation, where palmitic acid is attached to a cysteine residue via a thioester linkage. These modifications are often dynamic and play key roles in cellular signaling.

A close structural relative, 11-(ethylthio)undecanoic acid, has been shown to function as a myristic acid analogue in studies of N-myristoylation, another form of protein acylation. nih.gov Similarly, this compound can serve as a surrogate for long-chain fatty acids to study these modifications. After the acetyl group is removed in the cell, the molecule can be activated to its CoA ester and subsequently transferred to target proteins. The presence of the d20 label allows for the sensitive detection of newly acylated proteins using proteomic techniques, helping to identify novel protein targets and study the dynamics of acylation and deacylation.

Type of AcylationLinkageFatty Acid Typically Involved
N-Myristoylation Amide bond to N-terminal glycineMyristic Acid (C14:0)
S-Palmitoylation Thioester bond to cysteinePalmitic Acid (C16:0)
O-Acylation Ester bond to serine or threonineVarious

Membrane Biology Research: Interactions with Lipid Bilayers and Membrane Proteins

The lipid composition of cellular membranes is critical for their function, influencing properties like fluidity, thickness, and the activity of embedded membrane proteins. nih.govmdpi.com The introduction of fatty acids with altered structures can perturb these properties.

This compound, once incorporated into membrane phospholipids (B1166683), can modify the local environment of the lipid bilayer. The presence of a sulfur atom in the acyl chain alters its polarity and packing behavior compared to a standard saturated fatty acid. mdpi.com Researchers can use biophysical techniques to investigate these effects. For instance, changes in membrane properties can be monitored by observing the function of embedded channel proteins or by using spectroscopic methods. nih.gov Molecular dynamics simulations can also be employed to model how the presence of this analog affects lipid packing and interactions with membrane proteins at an atomic level. mdpi.com The deuterium (B1214612) label is particularly useful in techniques like neutron scattering, which can provide detailed information on membrane structure and dynamics.

Experimental TechniqueInformation Gained
Neutron Spin Echo Spectroscopy Measures vesicle dynamics and membrane bending elasticity. mdpi.com
Attenuated Total Reflection FTIR (ATR-FTIR) Reveals the ordering and tilt of lipid acyl chains within the bilayer. mdpi.com
Molecular Dynamics (MD) Simulations Provides atomic-level detail on lipid packing, membrane thickness, and specific interactions with membrane proteins. mdpi.com
Fluorescence Spectroscopy Uses fluorescent probes to measure membrane fluidity and polarity.

Cellular Signaling Pathway Research Modulated by Fatty Acid Derivatives

The study of cellular signaling pathways, the complex communication networks that govern cellular activities, heavily relies on tools that can dissect the roles of specific molecules. Fatty acids and their derivatives are increasingly recognized not just as metabolic substrates but as key modulators of a wide array of signaling processes. nih.gov The deuterated compound, this compound, represents a specialized chemical probe designed for such investigations. Its unique structure—a long-chain fatty acid, a protected thiol group (acetylthio), and heavy isotope labeling—offers a multi-faceted approach to understanding how fatty acid derivatives influence cellular signaling cascades.

The primary utility of this compound in this context is as a tracer molecule. The deuterium atoms (d20) render the fatty acid heavier than its natural counterpart, allowing its metabolic fate to be tracked with high precision using mass spectrometry. nih.govnih.gov This enables researchers to monitor its incorporation into cellular membranes, its conversion into other signaling lipids, or its attachment to proteins, providing a dynamic view of fatty acid trafficking and metabolism within a signaling context.

One of the critical roles of fatty acid derivatives in cellular signaling is the post-translational modification of proteins, particularly through acylation. nih.govnih.gov Fatty acylation, the covalent attachment of fatty acids to proteins, can alter a protein's subcellular localization, stability, and interaction with other proteins, thereby modulating its activity within a signaling pathway. nih.govnih.gov The acetylthio group on this compound serves as a protected form of a thiol, which, upon intracellular deacetylation, can potentially participate in processes like S-acylation (palmitoylation).

Research in this area could involve introducing this compound to cultured cells and then using sophisticated analytical techniques to identify which proteins become labeled with the d20-undecanoic acid moiety. This approach can help uncover novel protein targets of fatty acylation and elucidate how this modification impacts their function in specific signaling pathways, such as those governed by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases. The stability of the C-D bond also provides a kinetic isotope effect that can be used to study reaction mechanisms.

Furthermore, fatty acid derivatives are known to influence signaling pathways related to metabolic regulation, such as those involving fatty acid oxidation (FAO). nih.gov Dysregulation of FAO is implicated in various diseases. nih.gov By using this compound, researchers can trace the extent to which this specific fatty acid derivative is catabolized through β-oxidation and how its metabolism might influence signaling pathways that sense cellular energy status, such as the AMPK and mTOR pathways.

The table below illustrates hypothetical data from a mass spectrometry-based proteomics experiment designed to identify proteins that are acylated by 11-undecanoic acid-d20 in a cell line model. In such an experiment, cells would be treated with this compound, and cell lysates would be analyzed to find proteins that have incorporated the deuterated fatty acid.

Protein IDProtein NameSignaling PathwayFold Increase in d20-Acylation (Treated vs. Control)Subcellular Localization
P04637Src Proto-OncogeneGrowth Factor Signaling12.5Plasma Membrane
P62826G Protein Subunit Alpha i2GPCR Signaling8.3Plasma Membrane
Q9Y2X7DHHC5Protein Acylation Machinery6.1Golgi Apparatus
P35579Endothelial Nitric Oxide SynthaseCardiovascular Signaling4.7Plasma Membrane, Golgi

In another potential application, the metabolic fate of this compound can be traced to understand its influence on lipid metabolism within signaling contexts. After administration to cells, lipidomics analysis can quantify the incorporation of the d20 label into various lipid species that are known to have signaling roles, such as phospholipids and diacylglycerols.

The following interactive table presents hypothetical results from a lipidomics study tracking the incorporation of the d20 label from this compound into different lipid classes over time.

Lipid Classd20 Label Incorporation (%) at 6hd20 Label Incorporation (%) at 12hd20 Label Incorporation (%) at 24hAssociated Signaling Role
Phosphatidylcholine (PC)5.210.815.3Membrane structure, Choline source
Phosphatidylethanolamine (PE)3.17.512.1Membrane curvature, Autophagy
Triacylglycerol (TAG)18.635.250.7Energy storage
Diacylglycerol (DAG)1.52.83.9Activation of Protein Kinase C

Utilization of 11 Acetylthio Undecanoic Acid D20 in in Vitro and Ex Vivo Research Models

Applications in Cultured Cellular Systems (e.g., Mammalian Cell Lines, Primary Cultures)

Cultured cells represent a foundational model for dissecting molecular pathways. The use of 11-(Acetylthio)undecanoic Acid-d20 in these systems provides a direct method to investigate the intricacies of fatty acid metabolism under controlled conditions.

Designing Experimental Paradigms for Cellular Lipid Dynamics Studies

The primary utility of this compound in cellular models is as a stable isotope tracer to elucidate the kinetics of lipid metabolism. nih.govspringernature.com Experimental designs typically involve introducing the labeled fatty acid into the culture medium of mammalian cell lines (e.g., HepG2, 3T3-L1) or primary cell cultures. nih.gov Researchers can then track its journey through the cell at specific time points.

Key metabolic processes that can be quantified using this approach include:

Cellular Uptake: Measuring the rate at which the labeled fatty acid is transported across the cell membrane.

Activation: Tracking the conversion of the fatty acid into its acyl-CoA derivative, a critical step for its subsequent metabolic fates.

Beta-Oxidation: Quantifying the breakdown of the fatty acid within mitochondria and peroxisomes for energy production by monitoring the appearance of deuterated downstream metabolites.

Esterification: Determining the rate of incorporation into complex lipids, such as triglycerides, phospholipids (B1166683), and cholesterol esters, by analyzing the labeled content of these lipid classes.

A technique known as Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) can be employed, where cells are incubated with the deuterated fatty acid until a steady-state of incorporation is achieved. nih.gov Subsequent analysis by liquid or gas chromatography-mass spectrometry (LC-MS or GC-MS) can distinguish the d20-labeled molecules from their unlabeled (d0) counterparts, providing a clear picture of metabolic flux. nih.gov This allows for a dynamic view of how different conditions, such as hormonal stimulation or the presence of a drug, can alter lipid processing pathways.

High-Throughput Screening Methodologies in Cellular Assays

The distinct mass signature of this compound makes it suitable for integration into high-throughput screening (HTS) platforms designed to identify modulators of fatty acid metabolism. Such assays are critical for drug discovery, particularly for metabolic diseases like diabetes, obesity, and certain cancers where lipid metabolism is dysregulated.

An HTS campaign could be designed as follows:

Assay Setup: Mammalian cells are plated in multi-well formats (e.g., 96- or 384-well plates).

Compound Treatment: A library of small molecules is added to the wells.

Tracer Introduction: Cells are then incubated with a defined concentration of this compound for a specific period.

Analysis: The assay is stopped, and cellular lipids are extracted. Automated LC-MS analysis quantifies the amount of the parent d20-acid or its specific deuterated metabolites.

By measuring the changes in the levels of deuterated products, researchers can rapidly identify compounds that inhibit or enhance fatty acid uptake, oxidation, or storage. nih.gov For example, a decrease in deuterated triglyceride levels might indicate a compound that inhibits fatty acid esterification. This approach offers a significant advantage over methods using fluorescent fatty acid analogs, as it tracks the fate of a molecule that is chemically almost identical to the natural fatty acid, providing more physiologically relevant data.

Parameter Description Example Application
Cellular Uptake Inhibition Screening for compounds that block fatty acid transporters.Reduced intracellular levels of this compound.
Beta-Oxidation Enhancement Identifying drugs that promote fatty acid breakdown for energy.Increased levels of deuterated acetyl-CoA or downstream TCA cycle intermediates.
Triglyceride Synthesis Inhibition Discovering agents that prevent lipid accumulation (steatosis).Decreased formation of deuterated triglycerides in cellular lipid droplets.

Table 1: Hypothetical High-Throughput Screening Paradigm using this compound.

Advanced Organ-on-a-Chip and 3D Culture Model Research

While 2D cell cultures are invaluable, they lack the structural complexity and cell-cell interactions of native tissues. Organ-on-a-chip (OOC) and 3D culture models, such as organoids, offer a more physiologically relevant environment. Introducing this compound into these advanced systems allows for the study of lipid metabolism in a context that better mimics human physiology.

In a liver-on-a-chip model, for instance, researchers can perfuse the system with a medium containing the deuterated fatty acid to study how hepatocytes and other cell types, like stellate cells, cooperatively metabolize lipids under flow conditions that simulate blood circulation. This is particularly relevant for modeling diseases like non-alcoholic fatty liver disease (NAFLD). Similarly, in cancer spheroids, the tracer can reveal how the unique tumor microenvironment, including regions of hypoxia, affects fatty acid utilization and lipid droplet formation. The integration of stable isotope tracers with these microphysiological systems provides a powerful platform for more accurate disease modeling and preclinical drug efficacy studies.

Ex Vivo Tissue Perfusion and Slice Culture Methodologies

Ex vivo tissue models, where an entire organ or a slice of tissue is kept viable outside the body, represent the highest level of organizational complexity short of a whole organism. Systems for ex vivo lung, liver, or kidney perfusion are increasingly used in transplantation research to assess and recondition donor organs.

By adding this compound to the perfusion solution, researchers can directly assess the metabolic function of the organ. For example, a healthy donor liver should efficiently take up the labeled fatty acid from the perfusate and show evidence of beta-oxidation and incorporation into other lipid pools. By analyzing perfusate samples over time and taking tissue biopsies, scientists can create a detailed metabolic profile of the organ. This information can be critical for determining organ viability or testing the efficacy of therapeutic agents designed to improve organ function prior to transplantation.

Comparative Studies Across Diverse Biological Research Models

A key strength of using a conserved molecular tool like this compound is the ability to perform comparative studies across different levels of biological complexity. A hypothesis generated from a high-throughput screen in a simple cell line can be validated in a more complex 3D organoid model and subsequently tested in a functionally intact ex vivo perfused organ.

This multi-tiered approach allows for a more comprehensive and robust understanding of a compound's effect on lipid metabolism. For instance, a drug candidate that appears to reduce lipid accumulation in cultured hepatocytes can be further evaluated in a liver-on-a-chip system to see if the effect holds in a more tissue-like architecture with physiological flow. Finally, its impact on the metabolic function of a whole human liver can be assessed using ex vivo perfusion. Using the same deuterated tracer at each stage ensures that the metabolic endpoints are consistent and comparable, bridging the gap between cellular assays and organ-level physiology.

Research Model Key Advantage Information Gained with this compound
2D Cell Culture High-throughput, controlled environment.Fundamental pathway kinetics, initial drug screening.
3D Culture / Organoid Physiologically relevant architecture, cell-cell interactions.Impact of tissue microenvironment on lipid metabolism.
Organ-on-a-Chip Includes physiological flow, multi-organ interactions.Dynamic metabolic responses, gut-liver axis studies.
Ex Vivo Tissue Perfusion Intact organ architecture and function.Whole-organ metabolic health, pre-transplant viability assessment.

Table 2: Comparison of Research Models for Studying Lipid Metabolism with this compound.

Research on Structural Analogs and Derivatives of Undecanoic Acid: Implications for 11 Acetylthio Undecanoic Acid D20 Research

Impact of Thioester Moiety on Biochemical Reactivity and Biological Fate

The thioester group is a pivotal functional group in biochemistry, serving as a principal form of activated carboxylate groups, particularly in the metabolism of lipids. libretexts.orglibretexts.orglibretexts.org In contrast to the relatively inert ester bond, the thioester bond is more reactive, making it an excellent acyl group carrier for various enzymatic transformations. youtube.com This reactivity stems from the fact that the thiolate anion is a better leaving group than an alkoxide, rendering the carbonyl carbon of the thioester more susceptible to nucleophilic attack. taylorandfrancis.com

In biological systems, the most prominent thioester-forming molecule is Coenzyme A (CoA). libretexts.orglibretexts.org Fatty acids are typically activated by forming a thioester linkage with CoA, such as in Acetyl-CoA, a central molecule in metabolism. wikipedia.org This activation is a prerequisite for their participation in both catabolic (energy generation via beta-oxidation) and anabolic (synthesis of complex lipids) pathways. libretexts.orglibretexts.org The formation of fatty acyl-CoA from a fatty acid is an energy-dependent process, often requiring ATP to create a high-energy acyl-AMP intermediate before the thiol of CoA attacks. libretexts.org

The reactivity of thioesters is finely tuned for biological systems. They are significantly more reactive than esters but less reactive than acid chlorides or anhydrides, providing a balance of stability and reactivity that prevents spontaneous hydrolysis while allowing for controlled enzymatic reactions. libretexts.orglibretexts.orgyoutube.com The biological fate of a thioester is diverse; it can be hydrolyzed by thioesterase enzymes to release a carboxylic acid, or the acyl group can be transferred to other molecules, such as glycerol (B35011), in a transthioesterification reaction to form esters. libretexts.orgnih.gov Furthermore, thioester reductase domains can catalyze the reduction of the thioester to either an aldehyde or an alcohol, releasing the product from its carrier protein in biosynthetic pathways. nih.gov Some synthetic polymers containing thioester linkages have been shown to be degradable by biologically relevant thiols like cysteine and glutathione (B108866) under physiological conditions. acs.org

Carboxylic Acid DerivativeGeneral StructureRelative ReactivityBiological Relevance
Acyl PhosphateR-CO-OPO₃²⁻Very HighIntermediate in carboxylate activation. libretexts.org
Thioester R-CO-SR' High Key intermediate in lipid metabolism (e.g., Acetyl-CoA). libretexts.orgwikipedia.org
EsterR-CO-OR'ModerateComponent of triglycerides and phospholipids (B1166683). libretexts.org
AmideR-CO-NR'₂LowFound in proteins (peptide bonds).
CarboxylateR-COO⁻Very LowThe unactivated form of fatty acids. libretexts.org

Comparative Studies with Other Deuterated Fatty Acids and Analogs

Deuterium-labeled compounds, or "heavy" molecules, are invaluable tools in metabolic research. nih.gov The substitution of hydrogen with its stable, heavy isotope, deuterium (B1214612), creates a molecule that is chemically similar but physically distinguishable by its increased mass. This property allows for its use as a tracer in mass spectrometry and as a probe in nuclear magnetic resonance (NMR) spectroscopy without significantly altering the biochemical pathways under investigation. nih.govnih.gov

Comparative studies involving various deuterated fatty acids have provided deep insights into lipid metabolism, transport, and the effects of oxidative stress.

Metabolic Tracing: Deuterated fatty acids have been used for decades in human studies to trace the absorption, distribution, and metabolic conversion of dietary fats. researchgate.net For instance, studies administering D₂O have revealed that the rate of deuterium incorporation into lipids, and thus their turnover rate, varies significantly between organs. The highest rates are observed in the liver, plasma, and lung, while the brain and heart exhibit much slower lipid turnover. nih.gov This suggests that a deuterated fatty acid like 11-(Acetylthio)undecanoic Acid-d20 would likely show distinct distribution and metabolism kinetics depending on the tissue.

Kinetic Isotope Effect: In polyunsaturated fatty acids (PUFAs), replacing hydrogen with deuterium at the oxidation-prone bis-allylic positions dramatically slows the rate of lipid peroxidation. wikipedia.org This "kinetic isotope effect" is due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This protective effect has been demonstrated in liposome (B1194612) models and is the basis for therapeutic strategies against diseases involving oxidative stress. wikipedia.orgnih.gov While this compound is a saturated fatty acid and not subject to this specific type of peroxidation, the principle highlights how deuteration can be used to intentionally modify a molecule's stability.

Structural Probes: In biophysical studies, selectively deuterated fatty acids are incorporated into cell membranes or lipoproteins to study acyl chain dynamics and order using deuterium NMR. nih.gov These studies have revealed that the acyl chain order in a high-density lipoprotein (HDL) monolayer is substantially higher than in a simple phospholipid bilayer, providing detailed information on the lipid environment in such particles. nih.gov

Deuterated Fatty Acid AnalogResearch ApplicationKey FindingCitation(s)
D₂-Linoleic AcidProtection against lipid peroxidationSlows the chain reaction of lipid peroxidation; studied in models of Friedreich's ataxia. wikipedia.org
Deuterated Palmitic AcidProbe for lipid dynamics in HDLAcyl chain order is 3-5 times higher in HDL monolayers than in vesicle bilayers. nih.gov
D₂O (Heavy Water)General lipid turnover studiesRevealed differential lipid turnover rates across various organs (e.g., high in liver, low in brain). nih.gov
Various D-PUFAsInhibition of autoxidationA small fraction of D-PUFAs among natural PUFAs is sufficient to inhibit lipid peroxidation. nih.gov

Structure-Activity Relationship Studies in Research Applications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug development, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.govresearchgate.net By systematically modifying a lead compound, researchers can identify the chemical features responsible for its desired effects and optimize them. For fatty acids and their derivatives, SAR studies have been instrumental in developing new therapeutic agents and research probes. nih.gov

Key findings from SAR studies on fatty acid derivatives that are relevant to this compound include:

Impact of Chain Length: In the development of long-acting peptide therapeutics, fatty acid derivatives are often attached to prolong the drug's half-life in circulation. SAR studies of these conjugates have shown a direct correlation between the length of the fatty acid chain and the protraction of the drug's effect. acs.org For instance, increasing the fatty acid chain from C10 to C14 significantly increased the in vivo half-life of a GLP-1 analogue. acs.org This suggests the C11 chain of undecanoic acid would confer a specific duration of action if used in a similar context.

Influence of Polarity and Bulkiness: The same studies found that adding polar groups to the end of the fatty acid chain tended to decrease biological potency, while adding bulky chemical groups decreased both potency and the duration of action. acs.org This indicates that simple, linear saturated fatty acids are often optimal for achieving protraction through albumin binding.

Role of the Functional Group: Chemical modification of fatty acids can produce agents with enhanced metabolic stability and more potent, specific biological activities. nih.gov The introduction of the acetylthio group at the terminus of undecanoic acid creates a unique functional handle. This thioester could act as a protected thiol, which could be released under specific biological conditions (e.g., via thioesterase activity), or it could serve as a reactive site for conjugation or further chemical modification.

These SAR principles underscore the importance of each component of this compound. The C11 chain length, the terminal acetylthio group, and the extensive d20 deuteration are all distinct structural features that would be expected to confer specific properties and behaviors, making it a highly specialized molecule for research applications.

Structural Modification (Fatty Acid Derivatives)Impact on Activity/PropertyExample ContextCitation(s)
Increase Fatty Acid Chain Length Increases in vivo half-life (protraction)GLP-1 receptor agonists acs.org
Add Terminal Polar Groups Tends to decrease biological potencyGLP-1 receptor agonists acs.org
Add Bulky Groups to Chain Decreases both potency and protractionGLP-1 receptor agonists acs.org
Vary Fatty Amine Length Affects antimicrobial activityFatty amine-tripeptide conjugates nih.gov

Future Research Directions and Translational Perspectives for 11 Acetylthio Undecanoic Acid D20

Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics, Fluxomics)

The integration of 11-(Acetylthio)undecanoic Acid-d20 into multi-omics workflows promises to provide a more dynamic and comprehensive understanding of cellular metabolism and its dysregulation in disease.

Lipidomics: In the field of lipidomics, which involves the large-scale study of lipids, stable isotope-labeled fatty acids like this compound are instrumental. medchemexpress.com By introducing this deuterated fatty acid into cellular or animal models, researchers can trace its metabolic fate with high precision using mass spectrometry-based techniques. nih.govnih.gov This allows for the detailed analysis of fatty acid uptake, transport, and incorporation into complex lipids such as triglycerides, phospholipids (B1166683), and sphingolipids. youtube.comyoutube.com The deuterium (B1214612) labeling provides a clear distinction from the endogenous, unlabeled lipid pool, enabling the quantification of de novo lipid synthesis and remodeling pathways. nih.gov A key advantage of using deuterium over other isotopes like ¹³C is that it can be readily detected without the need for specialized equipment in some applications. nih.gov

Proteomics: The acetylthio group at the terminus of the fatty acid chain offers a unique chemical handle for proteomics applications. This group can be selectively targeted for covalent modification of proteins that interact with or are acylated by this fatty acid. This approach can be used to identify novel fatty acid binding proteins and enzymes involved in lipid metabolism. acs.org By combining this with quantitative proteomic techniques, researchers can investigate how protein expression and post-translational modifications are influenced by specific fatty acid species.

Fluxomics: Metabolic flux analysis, or fluxomics, aims to measure the rates of metabolic reactions within a biological system. youtube.comyoutube.com this compound is an ideal tracer for fatty acid flux analysis. By monitoring the rate of its incorporation into various lipid species and its breakdown through pathways like beta-oxidation, researchers can gain insights into the dynamics of fatty acid metabolism under different physiological or pathological conditions. youtube.com This is particularly valuable for studying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where fatty acid metabolism is known to be dysregulated. nih.gov

Omics Application Role of this compound Potential Insights
Lipidomics Tracer for fatty acid metabolismDe novo lipid synthesis, lipid trafficking, and storage
Proteomics Probe for protein-fatty acid interactionsIdentification of fatty acid binding proteins and acylated proteins
Fluxomics Tracer for metabolic flux analysisRates of fatty acid uptake, oxidation, and esterification

Potential in Advanced Biomarker Discovery and Validation Methodologies

The development of novel biomarkers is crucial for early disease diagnosis, prognosis, and monitoring treatment responses. Fatty acids and their metabolites are increasingly recognized as important biomarkers in various diseases, including cardiovascular disease and cancer. thetabiomarkers.comnih.govnih.govmdpi.com

This compound can be utilized as an internal standard in targeted mass spectrometry assays for the accurate quantification of its non-deuterated counterpart or other related fatty acids in biological samples. The use of stable isotope-labeled internal standards is the gold standard for quantitative metabolomics, as it corrects for variations in sample preparation and instrument response.

Furthermore, by administering this compound as a metabolic tracer, researchers can investigate disease-specific alterations in fatty acid metabolism. The pattern of deuterated metabolites produced in diseased versus healthy individuals could reveal novel biomarkers for early detection or disease progression. For instance, altered rates of beta-oxidation or incorporation into specific lipid classes could serve as a diagnostic or prognostic indicator.

Advancements in High-Resolution Imaging Techniques Coupled with Labeled Probes

Deuterium's unique nuclear magnetic resonance properties make it a promising contrast agent for metabolic imaging. nih.gov Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that can visualize and quantify metabolic processes in vivo. nih.govnih.gov

By using this compound as a probe for DMI, it may be possible to spatially map fatty acid uptake and metabolism in living organisms with high resolution. biorxiv.orgresearchgate.net This has significant potential for studying diseases characterized by altered lipid metabolism, such as cancer and neurodegenerative disorders. acs.org For example, DMI could be used to assess the metabolic activity of tumors and their response to therapy. The low natural abundance of deuterium in the body ensures that the signal from the administered deuterated probe is highly specific. nih.gov

The acetylthio group could also be exploited for the development of multimodal imaging probes. For instance, it could be chemically modified to attach a fluorescent dye or a positron-emitting radionuclide, allowing for correlation of DMI data with fluorescence microscopy or Positron Emission Tomography (PET), respectively.

Computational Modeling and Simulation of Fatty Acid Derivative Interactions

Computational modeling and molecular dynamics simulations are powerful tools for understanding the interactions between small molecules and proteins at an atomic level. digitellinc.comnih.gov These methods can be used to predict the binding affinity and orientation of this compound within the binding pockets of fatty acid transport proteins, enzymes, and receptors. mdpi.com

Q & A

Basic Research Questions

Q. How can 11-(Acetylthio)undecanoic Acid-d20 be synthesized and purified for laboratory use?

  • Methodology:

  • Synthesis: Begin with deuterated precursors (e.g., deuterated undecanoic acid) and introduce the acetylthio group via thiol-acetylation. Analogous to 11-mercaptoundecanoic acid synthesis, replace the thiol group with acetylthio using acetyl chloride under anhydrous conditions .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol to isolate the deuterated product. Confirm purity via HPLC or GC-MS .
    • Critical Considerations: Ensure deuterium labeling efficiency (>98%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What are the solubility properties of this compound in common solvents?

  • Data-Driven Guidance:

  • Undecanoic acid derivatives exhibit high solubility in organic solvents like DMSO, ethanol, and DMF but limited solubility in aqueous buffers . For the deuterated form, expect similar trends but with slight variations due to isotopic mass effects.
  • Example Protocol: Dissolve 1 mg/mL in DMSO, then dilute in PBS (pH 7.2) for cell-based assays. Vortex thoroughly and confirm homogeneity via dynamic light scattering (DLS) .

Q. How should this compound be stored to maintain stability?

  • Best Practices:

  • Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the thioester group. Use amber vials to minimize photodegradation .
  • Monitor stability via periodic FT-IR or NMR to detect decomposition (e.g., thioester hydrolysis to mercaptoundecanoic acid) .

Advanced Research Questions

Q. How does deuteration impact the physicochemical and spectroscopic properties of 11-(Acetylthio)undecanoic Acid?

  • Isotopic Effects Analysis:

  • Mass Spectrometry: The deuterated compound will show a +20 Da shift in molecular ion peaks compared to the non-deuterated form. Use high-resolution MS (HRMS) to confirm isotopic purity .
  • NMR: Deuterium substitution at specific positions eliminates proton signals, simplifying spectra for structural analysis. For example, deuterated methyl groups will not appear in 1H^1H-NMR .
    • Thermodynamic Data: Compare melting points and vapor pressures with non-deuterated analogs. Deuteration may slightly increase melting points due to stronger C-D bonds .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in this compound?

  • Methodology:

  • LC-MS/MS: Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization (ESI). Calibrate with deuterated internal standards .
  • Isotopic Ratio Analysis: Employ isotope-ratio mass spectrometry (IRMS) to verify deuterium enrichment and rule out protium contamination .

Q. How should researchers resolve contradictions in literature data on deuterated fatty acid derivatives?

  • Case Study Approach:

  • Example: If reported solubility values conflict, replicate experiments under controlled conditions (temperature, solvent grade) and validate using orthogonal methods (e.g., gravimetric analysis vs. UV-Vis) .
  • Statistical Tools: Apply principal component analysis (PCA) to compare datasets and identify outliers caused by experimental variability .

Q. What strategies enable functionalization of this compound for targeted drug delivery studies?

  • Experimental Design:

  • Thioester Reactivity: Exploit the acetylthio group for conjugation with biomolecules (e.g., peptides, antibodies) via thiol-disulfide exchange. Optimize reaction pH (7.0–8.5) to balance reactivity and stability .
  • In Vivo Tracking: Use deuterium labeling to trace pharmacokinetics via 2H^2H-NMR or secondary ion mass spectrometry (SIMS) .

Key Considerations for Researchers

  • Safety: Handle thioester compounds in fume hoods; wear nitrile gloves and goggles to avoid skin/eye irritation .
  • Data Validation: Cross-reference findings with multiple databases (e.g., NIST Chemistry WebBook ) to mitigate source-specific biases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.